2-(((3-(2,3-二甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)硫代)-3-(呋喃-2-基甲基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

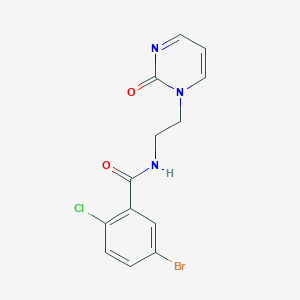

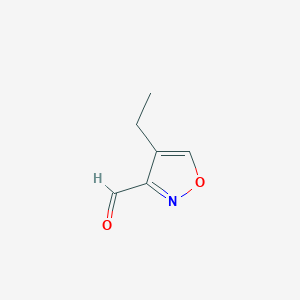

The compound "2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one" is a novel chemical entity that belongs to the class of quinazolin-4(3H)-one derivatives. These derivatives are known for their extensive biological activities, including antimicrobial and anticancer properties. The compound features a quinazolinone core, which is a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. This core is further modified by the presence of an oxadiazole ring and a furan moiety, which are believed to contribute to the compound's biological activity .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step reaction procedures. For instance, the synthesis of similar compounds has been reported where 3-amino-4(3H) quinazolinone derivatives are reacted with chloroacetyl chloride to yield intermediate compounds, which are then treated with various thiol-containing heterocycles to produce the final derivatives . The synthesis of the compound likely follows a similar pathway, where strategic functionalization at specific positions on the quinazolinone ring is performed to introduce the oxadiazole and furan rings .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of multiple heterocyclic rings that can interact with biological targets. The oxadiazole ring, in particular, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can engage in hydrogen bonding and other non-covalent interactions. The furan ring, a five-membered oxygen-containing heterocycle, is known for its aromaticity and ability to participate in π-π stacking interactions. These structural features are crucial for the binding of the compound to enzymes or receptors .

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the thioether linkage present in the compound may undergo oxidation or alkylation reactions. The oxadiazole ring can participate in nucleophilic substitution reactions, and the furan ring can undergo electrophilic aromatic substitution. These reactions can be exploited to further modify the compound and enhance its biological activity or to attach it to other molecules for targeted delivery .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structure. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents and water, depending on the nature and position of substituents on the rings. The presence of multiple heteroatoms within the structure can affect the compound's acidity, basicity, and overall stability. The lipophilicity of the compound is also an important factor that can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

科学研究应用

合成和结构分析

对具有与指定化学物质相似的结构框架的化合物进行的研究集中在它们的合成、晶体结构和详细的振动特性上。例如,已经记录了合成整合呋喃和喹唑啉酮骨架的化合物,例如 4-(呋喃-2-基甲基)-1-(硫代吗啉甲基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮。这些化合物的结构使用核磁共振、傅里叶变换红外光谱和 X 射线衍射阐明,揭示了它们作为研究晶体结构中分子间相互作用和接触的模型的潜力 (Sun 等人,2021 年)。

抗肿瘤活性

相关喹唑啉酮衍生物研究的一个重要领域包括它们的体外抗肿瘤活性。新系列的苄基取代喹唑啉酮已显示出广谱抗肿瘤活性,突出了它们作为针对各种癌细胞系的治疗剂的潜力。这些发现得到了分子对接研究的支持,这些研究表明通过抑制参与癌细胞增殖的关键蛋白的作用机制 (Al-Suwaidan 等人,2016 年)。

抗菌和抗真菌活性

这些化合物的另一个应用领域是它们的抗菌和抗真菌功效。已证明合成包含呋噻唑并嘧啶喹唑啉酮骨架的新衍生物对各种细菌和真菌具有优异的生长抑制作用,标志着它们作为新的抗菌剂的候选物 (Abu‐Hashem,2018 年)。

脲酶抑制

具有喹唑啉-4(3H)-酮衍生物的化合物已被确定为有效的脲酶抑制剂。这种作用与开发治疗由产生脲酶的病原体引起的疾病的治疗方法尤为相关。该类别中最活跃的化合物显示出对脲酶活性的显着抑制作用,表明在消化性溃疡和尿路感染等疾病中具有治疗应用的潜力 (Akyüz 等人,2018 年)。

抗氧化性能

对喹唑啉酮衍生物的抗氧化能力的研究也产生了有希望的结果。用多酚结构合成的化合物已显示出显着的抗氧化活性,表明其在预防氧化应激相关疾病中的潜在用途 (Pele 等人,2022 年)。

属性

IUPAC Name |

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5S/c1-30-19-11-5-9-17(21(19)31-2)22-26-20(33-27-22)14-34-24-25-18-10-4-3-8-16(18)23(29)28(24)13-15-7-6-12-32-15/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPZWQGJNWUYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)

![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)

![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)